Orthoperiodic acid (H5IO6) is the fully hydrated, crystalline form of periodic acid, featuring iodine in its highest oxidation state (+7). It functions as a strong oxidizing agent, particularly for the cleavage of vicinal diols in a reaction known as the Malaprade oxidation. Unlike its anhydrous counterpart, metaperiodic acid (HIO4), or its common salts (e.g., NaIO4), orthoperiodic acid's distinct properties—including its specific crystalline structure, thermal behavior, and acidity in aqueous solutions—are critical factors in procurement decisions for applications requiring precise control over reaction conditions.
Substituting orthoperiodic acid (H5IO6) with seemingly similar periodates like sodium metaperiodate (NaIO4) or even metaperiodic acid (HIO4) can lead to process failure. Using NaIO4 introduces sodium ions, which can be detrimental in high-purity material synthesis, and creates a near-neutral aqueous solution, fundamentally altering pH-sensitive oxidations. Furthermore, orthoperiodic acid has a distinct thermal decomposition pathway, converting to metaperiodic acid around 100 °C, a property not shared by the more thermally stable salts. This makes H5IO6 unsuitable for higher-temperature processes where a salt might be used, but essential for applications leveraging its specific crystalline form or its defined dehydration behavior. Its solubility in alcohols also provides advantages over periodate salts in non-aqueous systems.
Orthoperiodic acid exhibits a distinct thermal decomposition profile, converting to metaperiodic acid (HIO4) upon heating. This dehydration occurs specifically at 100 °C under reduced pressure. Further heating to approximately 150 °C results in decomposition to iodine pentoxide (I2O5). This contrasts with the higher thermal stability of its salts, such as sodium periodate.
| Evidence Dimension | Thermal Decomposition Onset |
| Target Compound Data | Dehydrates to HIO4 at 100 °C; decomposes to I2O5 at ~150 °C |
| Comparator Or Baseline | Metaperiodic acid (HIO4), which is the product of the initial dehydration. Periodate salts are generally more thermally stable. |
| Quantified Difference | Defined, low-temperature (100 °C) conversion to a different chemical entity (HIO4). |
| Conditions | Heating under reduced pressure. |
This specific dehydration temperature dictates the upper limit for process conditions and makes it a suitable source for in-situ generation of HIO4 where the solid crystalline form of H5IO6 is preferred for initial handling or solubility.
In aqueous solution, orthoperiodic acid is a weak polyprotic acid with a first acid dissociation constant (pKa1) of approximately 3.29. A 100 g/L solution in water exhibits a pH of 1.2. This inherent acidity is fundamentally different from solutions of sodium periodate (NaIO4), which are near-neutral, or potassium periodate (KIO4), which is only sparingly soluble. This allows H5IO6 to serve as both the oxidant and the pH controller in reactions that proceed faster under acidic conditions.
| Evidence Dimension | Acidity (pKa1) |
| Target Compound Data | pKa1 ≈ 3.29 |
| Comparator Or Baseline | Sodium Periodate (NaIO4) solution: Near-neutral pH. |
| Quantified Difference | Significantly more acidic, providing a self-regulating acidic environment. |
| Conditions | Aqueous solution, 20-25 °C. |
For pH-sensitive oxidations, using H5IO6 eliminates the need to add a separate acid, simplifying the reaction mixture, reducing ionic strength, and preventing contamination from counter-ions.
Orthoperiodic acid exists as monoclinic crystals composed of slightly deformed IO6 octahedra linked by hydrogen bonds. This well-defined, bulky structure is fundamentally different from the one-dimensional infinite chains of IO6 octahedra in metaperiodic acid or the simpler tetrahedral IO4- anion found in sodium metaperiodate salts. The specific geometry and hydrogen-bonding capacity of the H5IO6 molecule can influence substrate interaction and selectivity in solid-state or slurry-based reactions.
| Evidence Dimension | Molecular Geometry in Solid State |
| Target Compound Data | Discrete, hydrogen-bonded IO6 octahedra (as H5IO6). |
| Comparator Or Baseline | Metaperiodic acid (HIO4): Infinite chains of edge-sharing IO6 octahedra. Sodium metaperiodate (NaIO4): Tetrahedral IO4- anions. |
| Quantified Difference | Qualitatively different crystal packing and molecular geometry (octahedral vs. tetrahedral anion). |
| Conditions | Crystalline solid state. |
This structural difference is critical for applications where the oxidant's shape, size, and surface interactions are key, such as in the synthesis of specific metal-organic frameworks, selective surface etching, or stereocontrolled oxidations.
Orthoperiodic acid is the preferred starting material for synthesizing metal periodate compounds where cation contamination (e.g., Na+ from NaIO4) is unacceptable. Its acidic nature allows direct reaction with metal oxides or carbonates, providing a clean route to specialty periodate materials for electronics or catalysis.
In organic reactions requiring both oxidation and acidic catalysis, such as specific variants of glycol cleavage, H5IO6 serves a dual role. This simplifies the process by removing the need for an additional acid, which is necessary when using neutral salts like NaIO4, thereby streamlining workup and improving process control.
Unlike many periodate salts which have poor solubility in organic solvents, orthoperiodic acid is soluble in alcohols. This makes it the superior choice for homogeneous reactions, such as the cleavage of protected carbohydrates or other sensitive substrates that are incompatible with purely aqueous media.
Oxidizer;Corrosive;Health Hazard;Environmental Hazard